molecular formula C10H28Si3 B092476 Tris(trimethylsilyl)methane CAS No. 1068-69-5

Tris(trimethylsilyl)methane

Cat. No.: B092476
CAS No.: 1068-69-5
M. Wt: 232.58 g/mol
InChI Key: BNZSPXKCIAAEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(trimethylsilyl)methane is a colorless liquid organosilicon compound with the formula (Me₃Si)₃CH. It is highly soluble in hydrocarbon solvents and serves as a fundamental building block in advanced chemical synthesis and materials science due to the exceptional steric bulk of the tris(trimethylsilyl)methyl (Tsi) group. Its primary research value lies in its role as a precursor to the highly sterically hindered "trisyl" anion and other derivatives. A key application is its deprotonation with organolithium reagents (e.g., methyllithium) to form tris(trimethylsilyl)methyllithium (trisyllithium) . This reagent is widely used in Petersen olefination reactions to synthesize alkenes and is instrumental in creating stable derivatives of main-group and transition metals that are often inaccessible with less bulky ligands . For instance, well-defined tellurols and robust organothallium(I) compounds have been synthesized using the Tsi ligand, demonstrating its ability to kinetically stabilize sensitive molecular structures . In polymer and materials science, the incorporation of the bulky Tsi group severely restricts polymer segment mobility. This leads to a significant increase in the glass transition temperature and a tremendous improvement in the thermostability of the resulting hybrid polymeric systems . From a mechanistic perspective, the (Me₃Si)₃C-H bond is a point of interest in radical chemistry. While not as commonly used as its silicon analogue tris(trimethylsilyl)silane, its reactivity has been compared in studies on hydrogen abstraction by radicals, providing insights into the reactivity trends of Group 14 hydrides . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

bis(trimethylsilyl)methyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28Si3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h10H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZSPXKCIAAEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346465
Record name Tris(trimethylsilyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068-69-5
Record name 1,1′,1′′-Methylidynetris[1,1,1-trimethylsilane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1068-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(trimethylsilyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(trimethylsilyl)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction of Tris(trimethylsilyl)methyl Chloride with Strong Bases

The most common laboratory method involves the reduction of tris(trimethylsilyl)methyl chloride [(Me₃Si)₃CCl] using strong bases such as lithium diisopropylamide (LDA) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic substitution, yielding tris(trimethylsilyl)methane and lithium chloride as a byproduct:

(Me₃Si)₃CCl+LiAlH₄(Me₃Si)₃CH+LiCl+AlH₃\text{(Me₃Si)₃CCl} + \text{LiAlH₄} \rightarrow \text{(Me₃Si)₃CH} + \text{LiCl} + \text{AlH₃}

Key Conditions:

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

  • Temperature: −78°C to 0°C under inert atmosphere (argon/nitrogen).

  • Reaction Time: 4–6 hours.

Yield and Purity:

  • Typical yields range from 70% to 85%.

  • Purity (>97%) is confirmed via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Alternative Alkylation Methods

Grignard reagents (e.g., MeMgBr) react with tris(trimethylsilyl)methyl halides to form the target compound. This method is less favored due to competing side reactions but offers moderate yields (50–60%) under controlled conditions.

Industrial-Scale Production

Lithium Aluminum Hydride-Mediated Reduction

Industrial synthesis prioritizes cost efficiency and scalability. The reaction of (Me₃Si)₃CCl with LiAlH₄ in anhydrous ether is conducted in batch reactors under the following conditions:

ParameterValue
Temperature0–25°C
PressureAtmospheric
CatalystNone required
Scale100–500 kg/batch
PurificationFractional distillation

Distillation Parameters:

  • Boiling Point: 93–95°C at 13.5 mmHg.

  • Density: 0.836 g/cm³ at 20°C.

Continuous Flow Systems

Recent advancements employ continuous flow reactors to enhance reaction control and reduce byproducts. Key advantages include:

  • Improved heat management.

  • Higher throughput (up to 1 ton/day).

  • Consistent purity (>95%) without intermediate purification.

Purification and Characterization

Fractional Distillation

Post-synthesis purification is critical due to the compound’s sensitivity to moisture and oxygen. Fractional distillation under reduced pressure (2–15 mmHg) isolates the product as a colorless liquid.

PropertyValueCitation
Boiling Point219°C (ambient pressure)
Refractive Index (n²⁰D)1.4657
Flash Point170°F (76.6°C)

Spectroscopic Validation

  • ¹H NMR : A singlet at δ 0.1 ppm corresponds to the central methane proton, while trimethylsilyl groups resonate at δ 0 ppm.

  • GC-MS : Dominant fragments at m/z 129 ([Si(CH₃)₃]⁺) and 201 ([CH(Si(CH₃)₃)₂]⁺) confirm molecular structure.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
LDA Reduction70–85>97LowModerate
LiAlH₄ Batch80–9095–97HighHigh
Continuous Flow85–92>95Very HighVery High

Trade-offs:

  • Laboratory methods prioritize purity over scalability.

  • Industrial methods balance yield and cost, with continuous flow systems emerging as the optimal choice for large-scale production.

Challenges and Innovations

Moisture Sensitivity

The compound’s hydrolytic sensitivity (rated 1 on the Hydrolytic Sensitivity Scale) necessitates strict anhydrous conditions during synthesis and storage. Innovations include:

  • Encapsulation in moisture-resistant packaging.

  • Use of molecular sieves in reaction mixtures.

Byproduct Management

Lithium chloride and aluminum hydride byproducts require careful disposal. Recent protocols integrate recycling systems to recover lithium salts, reducing environmental impact .

Scientific Research Applications

Organic Synthesis Applications

Radical Reductions
Tris(trimethylsilyl)methane acts as a radical-based reducing agent, facilitating the reduction of various functional groups under mild conditions. Its utility in radical reductions includes:

  • Deoxygenation of Alcohols : The compound effectively reduces secondary alcohols to hydrocarbons via radical mechanisms, showcasing high regioselectivity and yield .
  • Hydrosilylation Reactions : It participates in hydrosilylation of olefins, forming silyl ethers and silanes with excellent yields .

Case Study: Synthesis of Complex Molecules
In a study by Nicolaou et al., (TMS)₃CH was utilized in the synthesis of azadirachtin, an insecticide, demonstrating its effectiveness in multi-step radical reactions with high yields and selectivity .

Polymerization Processes

Photopolymerization
this compound is employed as a photoinitiator in both free radical polymerization (FRP) and cationic polymerization processes. Its advantages include:

  • Overcoming Oxygen Inhibition : The compound can effectively trap oxygen, which typically inhibits polymerization processes, thereby enhancing the rate and yield of polymer formation .
  • Initiation of Polymerization : The silyl radicals generated from (TMS)₃CH exhibit high reactivity towards double bonds, making them suitable for initiating polymer chains efficiently under ambient conditions .

Data Table: Comparison of Polymerization Initiators

PropertyThis compoundTraditional Initiators
ReactivityHighModerate
Oxygen Inhibition ResistanceExcellentPoor
Yield of PolymerizationHighVariable

Material Science Applications

Synthesis of Silicones and Silanes
this compound serves as a precursor for various silanes used in coatings, adhesives, and sealants. Its derivatives are integral in developing materials with enhanced thermal stability and mechanical properties.

Limitations and Challenges

Despite its numerous applications, recent studies indicate that this compound may not be an effective mediator for all radical reactions due to the strength of its C-H bonds, which can hinder its reactivity in certain contexts . This finding suggests that while (TMS)₃CH is versatile, careful consideration is necessary when selecting it for specific synthetic pathways.

Mechanism of Action

The mechanism of action of tris(trimethylsilyl)methane involves the generation of reactive intermediates such as tris(trimethylsilyl)methyl radicals. These radicals can participate in various chemical reactions, including radical polymerization and hydrosilylation. The bulky trimethylsilyl groups provide steric protection, making the compound highly stable and less prone to unwanted side reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The molecular geometry and bonding parameters of tris(trimethylsilyl)methane differ markedly from related silylated compounds. Key structural data are summarized below:

Compound Si–C Bond Length (Å) Si–C–C Bond Angle (°) Conformation Reference
This compound 1.92 117.8 Staggered
Bis[tris(trimethylsilyl)silyl]methane 1.92 136.2 Extended
Bis[tris(trimethylsilyl)silyl]ethane 1.92 119.9 Staggered
Bis[tris(trimethylsilyl)silyl]propane 1.92 118.1 Staggered

The reduced Si–C–C bond angle in this compound (117.8°) compared to bis[tris(trimethylsilyl)silyl]methane (136.2°) reflects increased steric crowding, which forces a more compact geometry .

Electronic and Steric Effects

  • Tris(dimethylphenylsilyl)methane : Replacing SiMe₃ with dimethylphenylsilyl (SiMe₂Ph) groups reduces steric bulk while introducing aromatic π-systems. This modification enhances solubility and alters reactivity; for instance, cyclopropane derivatives of tris(dimethylphenylsilyl)methane form in higher yields (75–85%) compared to this compound (50–60%) due to reduced steric hindrance .
  • Bis(trimethylsilyl)methane (C(SiMe₃)₂H₂) : With two SiMe₃ groups, this compound exhibits lower steric demand, enabling participation in radical chain reactions—a contrast to this compound, which is ineffective in such processes .

Physical Properties

Compound Melting Point (°C) Solubility in Organic Solvents Reference
This compound High (due to SiMe₃ groups)
N-[(2-Chlorophenyl)diphenylmethyl]aniline 131.4 (ethanol) Moderate
Bis(trimethylsilyl)methane High

The solubility of this compound in nonpolar solvents is attributed to its flexible SiMe₃ groups, which disrupt intermolecular stacking . In contrast, triarylmethanes like N-[(2-chlorophenyl)diphenylmethyl]aniline (T109) exhibit lower solubility due to planar aromatic substituents .

Biological Activity

Tris(trimethylsilyl)methane, commonly abbreviated as TMS₃CH, is an organosilicon compound with notable applications in organic synthesis and radical chemistry. Its unique structure, characterized by three trimethylsilyl groups attached to a central carbon atom, imparts distinctive chemical properties that make it a valuable reagent in various biological and chemical contexts.

TMS₃CH functions primarily as a radical-based reducing agent. The compound can generate silyl radicals through various initiation processes, which then participate in radical reactions that facilitate the reduction of organic substrates. The mechanism involves the formation of a reactive intermediate that leads to the generation of site-specific radicals capable of further reactions .

  • Radical Generation : TMS₃CH can produce radicals upon thermal or photochemical activation, which can then engage in chain reactions.
  • Regioselectivity : This compound exhibits high regioselectivity in reactions, often producing anti-Markovnikov products, which is advantageous in synthetic organic chemistry .

Biological Applications

While TMS₃CH is predominantly recognized for its utility in synthetic organic chemistry, its biological activity has also been explored in various studies:

  • Antioxidant Properties : Research indicates that TMS₃CH can act as an antioxidant by scavenging free radicals. This property is significant in protecting biological systems from oxidative stress, which is linked to numerous diseases .
  • Drug Development : The ability of TMS₃CH to modify biological molecules makes it a candidate for drug development. Its derivatives have been synthesized and tested for their potential therapeutic effects, particularly in cancer treatment where radical mechanisms are involved .

Case Studies

Several studies have highlighted the biological implications of TMS₃CH:

  • Study on Radical Scavenging : A study demonstrated that TMS₃CH effectively scavenged hydroxyl radicals in vitro, suggesting its potential use as a protective agent against oxidative damage in cells .
  • Synthesis of Organosilicon Drugs : Another research effort focused on synthesizing organosilicon compounds derived from TMS₃CH that exhibited cytotoxicity against cancer cell lines. These compounds showed promise as novel anticancer agents due to their ability to induce apoptosis in malignant cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings
Radical Scavenging StudyAntioxidant propertiesEffective scavenging of hydroxyl radicals
Organosilicon Drug DevelopmentAnticancer activityInduced apoptosis in cancer cell lines
Mechanistic StudiesRadical generation mechanismsHigh regioselectivity and efficiency in reactions

Chemical Reactions Analysis

Reaction with Organolithium Reagents

(TMS)3_3CH reacts with methyllithium (CH3_3Li) to form trisyllithium ((Me3_3Si)3_3CLi), a highly stabilized carbanion :

(Me3Si)3CH+CH3Li(Me3Si)3CLi+CH4(\text{Me}_3\text{Si})_3\text{CH}+\text{CH}_3\text{Li}\rightarrow (\text{Me}_3\text{Si})_3\text{CLi}+\text{CH}_4

Key Properties of Trisyllithium :

  • Acts as a strong base and nucleophile.

  • Used in Petersen olefination (see Section 2).

  • Stabilized by hyperconjugation from Si–C bonds .

Petersen Olefination

Trisyllithium reacts with ketones (R2_2CO) to form alkenes, producing anti-Markovnikov products :

(Me3Si)3CLi+R2CO(Me3Si)2C CR2+Me3SiOLi(\text{Me}_3\text{Si})_3\text{CLi}+\text{R}_2\text{CO}\rightarrow (\text{Me}_3\text{Si})_2\text{C CR}_2+\text{Me}_3\text{SiOLi}

Applications :

  • Synthesis of sterically hindered alkenes.

  • Used in natural product synthesis (e.g., azadirachtin).

Formation of Heavy Element Derivatives

The bulky trisyl ligand stabilizes compounds with heavy main-group elements:

DerivativeReaction ConditionsStability/PropertiesSource
(Me3_3Si)3_3CTeHReaction with Te precursorsStable tellurol, resists oxidation
[(Me3_3Si)3_3CTl]4_4Thallium(I) coordinationRobust organothallium(I) compound

Radical Reactivity

Contrary to early claims, (TMS)3_3CH exhibits limited efficacy in radical-mediated reductions due to its strong C–H bond (BDE ≈ 398 kJ/mol) :

Table 1: Hydrogen Abstraction Rate Constants (25°C)

RadicalkHk_H (×107^7 M1^{-1}s1^{-1})
Et3_3SiH0.83–0.96
(TMS)3_3CH10.2

Key Findings :

  • Competes poorly with Et3_3SiH in chain-transfer reactions .

  • Computational studies confirm low radical propagation efficiency .

Kinetic Acidity

The central C–H bond in (TMS)3_3CH has high p-character (117° Si–C–Si angles), enhancing its acidity :

  • Kinetic acidity in DMSO/KOH: 5–7× faster than toluene .

  • Stabilization of the conjugate base via Si–C hyperconjugation .

Table 2: Reactivity Comparison

Property(TMS)3_3CHEt3_3SiH
C–H Bond Strength398 kJ/mol353.5 kJ/mol
Radical PropagationLowHigh
Steric BulkExtremeModerate

Synthetic Limitations

  • Ineffective in Dehalogenation : Fails to reduce organohalides (e.g., alkyl bromides) .

  • Oxygen Sensitivity : Reacts with O2_2 to form siloxanes, limiting radical applications .

Q & A

Q. What are the recommended synthetic protocols for Tris(trimethylsilyl)methane, and how can purity be validated?

this compound is typically synthesized via silylation reactions using trimethylsilyl chloride and methane derivatives under anhydrous conditions. Post-synthesis, purification involves fractional distillation under reduced pressure (b.p. 104°C at 20 mm Hg) . Purity assessment (>97%) is achieved through gas chromatography (GC) or 1H^1 \text{H}/13C^{13} \text{C} NMR, with spectral features including a singlet for the central methane proton (δ ~0.1 ppm) and trimethylsilyl groups (δ ~0 ppm) .

Q. What safety precautions are critical for handling this compound in laboratory settings?

The compound is a flammable liquid (flash point 170°F) and requires storage in inert atmospheres (e.g., argon) at temperatures below 25°C. Handling mandates explosion-proof equipment, static discharge prevention, and ventilation to avoid hexane solvent vapors (if present in formulations). Personal protective equipment (PPE) includes nitrile gloves and flame-resistant lab coats .

Q. How can researchers characterize this compound using spectroscopic methods?

Key techniques:

  • 13C^{13} \text{C} NMR : The central carbon resonates at ~10 ppm, while trimethylsilyl carbons appear at ~2 ppm. Temperature-dependent chemical shifts enable its use as an internal NMR thermometer .
  • Mass Spectrometry : Dominant fragments include m/z 129 ([Si(CH3_3)3_3]+^+) and m/z 201 ([CH(Si(CH3_3)3_3)2_2]+^+), attributed to allyl ion formation .

Advanced Research Questions

Q. How does this compound serve as an internal 13C^{13} \text{C}13C NMR chemical shift thermometer, and what calibration steps are required?

Q. What challenges arise in interpreting mass spectrometry data for this compound, and how can fragment ion patterns be reconciled with proposed structures?

The dominant m/z 129 and 201 peaks correspond to this compound’s fragmentation into [Si(CH3_3)3_3]+^+ and [CH(Si(CH3_3)3_3)2_2]+^+ allyl ions. Researchers must differentiate these from potential contaminants (e.g., hexane solvent ions) and validate assignments via high-resolution MS (HRMS) or isotopic pattern analysis .

Q. How does the steric bulk of this compound influence its reactivity in organometallic catalysis or ligand design?

The bulky tris(trimethylsilyl) group stabilizes low-coordination metal centers, enabling unique catalytic pathways. For example, in lanthanide complexes (e.g., tris(amide)ytterbium), it suppresses oligomerization, enhancing selectivity in C–H activation reactions. Experimental validation requires comparing turnover frequencies (TOFs) with less bulky analogs .

Q. What contradictions exist in reported thermodynamic properties of this compound, and how can they be resolved experimentally?

Discrepancies in boiling points (e.g., 104°C at 20 mm vs. literature values) may arise from impurities or pressure calibration errors. Researchers should replicate measurements using differential scanning calorimetry (DSC) or vapor pressure osmometry, ensuring instrument calibration with NIST-traceable standards .

Q. Methodological Notes

  • Data Triangulation : Cross-validate spectral data (NMR, MS) with computational simulations (e.g., DFT for fragment ion pathways) .
  • Error Mitigation : For temperature-sensitive studies, use redundant thermometers (e.g., methanol and this compound) to minimize systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tris(trimethylsilyl)methane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tris(trimethylsilyl)methane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.